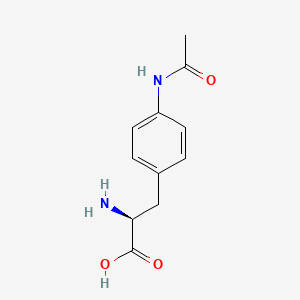

AC-PHE(4-NH2)-OH

Description

Properties

IUPAC Name |

(2S)-3-(4-acetamidophenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYQQGFBTYYMMH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-87-1 | |

| Record name | 4-(Acetylamino)-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(ACETYLAMINO)-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35BHT4ASR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Ac Phe 4 Nh2 Oh

Established Synthetic Routes to N-Acetyl-4-amino-L-phenylalanine

The synthesis of N-Acetyl-4-amino-L-phenylalanine typically involves the preparation of the 4-amino-L-phenylalanine precursor, followed by the acetylation of its alpha-amino group.

Solution-Phase Synthetic Approaches and Optimization

A common route to introduce the amino group at the para position of the phenylalanine phenyl ring involves electrophilic aromatic substitution, such as nitration, followed by reduction of the nitro group to an amine. For instance, phenylalanine can be protected at its alpha-amino and carboxyl groups, then subjected to nitration conditions. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reducing agents (e.g., SnCl₂ or Fe/HCl), yields the 4-amino-L-phenylalanine derivative nih.gov.

Once 4-amino-L-phenylalanine is obtained, the alpha-amino group is acetylated. This can be achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) in a suitable solvent like water or an organic solvent. This reaction is generally efficient and can be monitored spectroscopically magritek.com. For example, acetylation of L-phenylalanine with acetic anhydride yields N-Acetyl-L-phenylalanine magritek.comhmdb.ca. Applying this to 4-amino-L-phenylalanine would result in N-Acetyl-4-amino-L-phenylalanine.

Table 2.1.1: Representative Solution-Phase Synthesis Steps

| Step | Starting Material | Reagent(s) | Conditions | Product | Yield (Approx.) | Notes |

| 1 | L-Phenylalanine | HNO₃/H₂SO₄ | Controlled temperature | 4-Nitro-L-phenylalanine | ~70-80% | Protection of functional groups may be required prior to nitration. |

| 2 | 4-Nitro-L-phenylalanine | H₂, Pd/C | Ethanol (B145695), RT, Pressure | 4-Amino-L-phenylalanine | ~85-95% | Catalytic hydrogenation is a common method for nitro group reduction. |

| 3 | 4-Amino-L-phenylalanine | Acetic Anhydride, Base (e.g., NaHCO₃) | Aqueous or mixed solvent, RT | N-Acetyl-4-amino-L-phenylalanine | ~90-95% | Acetylation of the alpha-amino group. |

Note: Specific yields and conditions can vary based on the exact protecting group strategy and reaction optimization.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Precursors and Derivatives

In solid-phase peptide synthesis (SPPS), N-Acetyl-4-amino-L-phenylalanine is typically employed as a pre-functionalized amino acid building block. For successful incorporation into a growing peptide chain, its reactive functional groups must be appropriately protected. While the alpha-amino group is already acetylated, the amino group at the 4-position of the phenyl ring usually requires protection to prevent unwanted side reactions during peptide elongation.

Table 2.1.2: Use of Protected N-Acetyl-4-amino-L-phenylalanine in SPPS

| Protected Derivative | N-Terminal Protection (Alpha-amino) | Side-Chain (4-amino) Protection | Common SPPS Strategy | Coupling Method | Cleavage Condition (Resin) |

| N-Acetyl-4-(Boc-amino)-L-phenylalanine | Acetyl (stable) | Boc | Fmoc/tBu | DIC/HOBt, HATU | TFA (cleaves Boc) |

| N-Acetyl-4-(Fmoc-amino)-L-phenylalanine | Acetyl (stable) | Fmoc | Fmoc/tBu | DIC/HOBt, HATU | TFA (cleaves tBu if used) |

| N-Acetyl-4-(Dde-amino)-L-phenylalanine | Acetyl (stable) | Dde | Fmoc/tBu | DIC/HOBt, HATU | TFA (cleaves tBu if used) / Hydrazine (cleaves Dde on-resin) |

Note: The acetyl group on the alpha-amino nitrogen is generally considered stable and not removed during standard SPPS cycles.

Enzymatic Synthesis Methodologies and Catalysis

Enzymatic approaches offer highly selective and environmentally friendly routes for amino acid modification. While direct enzymatic synthesis of N-Acetyl-4-amino-L-phenylalanine is not extensively documented, enzymes play crucial roles in precursor synthesis and modification.

Phenylalanine N-acetyltransferase (EC 2.3.1.53) is known to catalyze the N-acetylation of L-phenylalanine using acetyl-CoA hmdb.ca. This enzyme, or engineered variants, could potentially be utilized for the regioselective acetylation of the alpha-amino group of 4-amino-L-phenylalanine. Furthermore, enzymes involved in amino acid biosynthesis or modification, such as those involved in aromatic amino acid pathways, could be engineered or employed for the synthesis of the 4-amino-L-phenylalanine precursor iupac.orgmdpi.comd-nb.infonih.gov.

Table 2.1.3: Potential Enzymatic Routes for N-Acetyl-4-amino-L-phenylalanine Synthesis

| Enzyme Class / Specific Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Relevance to N-Acetyl-4-amino-L-phenylalanine |

| Phenylalanine N-acetyltransferase (EC 2.3.1.53) | N-acetylation | L-Phenylalanine, Acetyl-CoA | N-Acetyl-L-phenylalanine | Potential for acetylating 4-amino-L-phenylalanine. |

| Nitrilase / Amidase | Hydrolysis of nitriles/amides | Various precursors | Amino acids | May be used in precursor synthesis pathways. |

| Transaminases / Deaminases | Amino group transfer / deamination | Keto acids, Amino acids | Amino acids, Keto acids | Involved in synthesis of aromatic amino acids. |

Protecting Group Chemistry and Orthogonal Strategies for N-Acetyl-4-amino-L-phenylalanine Functionalization

The strategic use of protecting groups is paramount for the selective functionalization and derivatization of N-Acetyl-4-amino-L-phenylalanine, particularly when it is incorporated into complex molecular architectures like peptides.

N-Terminal and Side-Chain Protection Regimes for Selective Reactivity

In N-Acetyl-4-amino-L-phenylalanine, the alpha-amino group is already modified with a stable acetyl group, which typically does not participate in standard peptide coupling or deprotection chemistries and is therefore considered a permanent modification. The primary focus for protection lies on the amino group at the 4-position of the phenyl ring.

Table 2.2.1: Protection of the 4-Amino Group

| Protecting Group | Installation Method | Stability | Deprotection Method | Orthogonal Compatibility |

| Boc (tert-butyloxycarbonyl) | Boc₂O, Base (e.g., Et₃N) | Stable to bases, nucleophiles, catalytic hydrogenation | Acid (e.g., TFA, HCl) | Orthogonal to Fmoc, Cbz, Allyl. |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Stable to acids, catalytic hydrogenation | Base (e.g., Piperidine, DBU) | Orthogonal to Boc, Cbz, Allyl. |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Dde-Cl or Dde-OSu | Stable to acids, bases, catalytic hydrogenation, TFA | Hydrazine (2-4% in DMF) | Orthogonal to Boc, Fmoc, Cbz, Allyl. Useful for on-resin modifications. |

| Cbz (carboxybenzyl) | Cbz-Cl, Base | Stable to acids, bases | Catalytic hydrogenation (H₂, Pd/C) | Orthogonal to Boc, Fmoc, Allyl. |

The choice of protecting group for the 4-amino function depends on the specific synthetic strategy. For instance, if Fmoc chemistry is used for peptide chain elongation, a Boc or Dde group on the 4-amino function would be suitable due to their orthogonal deprotection conditions.

Orthogonal Deprotection Strategies in Multistep Synthesis

Orthogonal deprotection strategies allow for the selective removal of one protecting group in the presence of others, enabling precise control over complex synthetic sequences. For N-Acetyl-4-amino-L-phenylalanine, this typically involves the selective removal of the protecting group on the 4-amino function without affecting the acetyl group or other functionalities on the peptide chain.

For example, if a Boc group is used to protect the 4-amino group, it can be removed using trifluoroacetic acid (TFA) under anhydrous conditions. This is orthogonal to the base-labile Fmoc group commonly used for alpha-amino protection in SPPS. If a Dde group is employed, it can be selectively cleaved using hydrazine, allowing for modifications at that specific site while the peptide remains attached to the resin and other protecting groups are intact.

Table 2.2.2: Orthogonal Deprotection Scenarios

| Protected Derivative | Protecting Group on 4-amino | Orthogonal Strategy Example | Deprotection Conditions for 4-amino PG | Deprotection Conditions for other PGs (e.g., N-alpha) | Resulting Functional Group |

| N-Acetyl-4-(Boc-amino)-L-phenylalanine | Boc | SPPS with Fmoc-amino acids | TFA (e.g., 95% in DCM) | Piperidine (for Fmoc) | Free 4-amino group |

| N-Acetyl-4-(Dde-amino)-L-phenylalanine | Dde | On-resin modification | Hydrazine (2-4% in DMF) | TFA (for Fmoc/tBu cleavage) | Free 4-amino group |

| N-Acetyl-4-(Fmoc-amino)-L-phenylalanine | Fmoc | SPPS with Boc-amino acids | Piperidine (e.g., 20% in DMF) | TFA (for Boc cleavage) | Free 4-amino group |

These orthogonal strategies are critical for building complex peptide structures, performing site-specific labeling, or conjugating the amino acid derivative to other molecules.

Compound List

N-Acetyl-4-amino-L-phenylalanine

L-Phenylalanine

4-Nitro-L-phenylalanine

4-Amino-L-phenylalanine

N-Acetyl-L-phenylalanine

4-Azido-L-phenylalanine

Fmoc-4-(phenoxy)-L-phenylalanine

Fmoc-Phe(pNH₂)-OAllyl

N-Acetyl-4-(Boc-amino)-L-phenylalanine

N-Acetyl-4-(Fmoc-amino)-L-phenylalanine

N-Acetyl-4-(Dde-amino)-L-phenylalanine

tert-butyloxycarbonyl (Boc)

fluorenylmethoxycarbonyl (Fmoc)

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)

Cbz (carboxybenzyl)

Acetyl-CoA

Acetic anhydride

Acetyl chloride

Trifluoroacetic acid (TFA)

Piperidine

H₂ (Hydrogen)

Pd/C (Palladium on Carbon)

SnCl₂ (Stannous Chloride)

Fe/HCl (Iron/Hydrochloric Acid)

Triethylamine (Et₃N)

Sodium bicarbonate (NaHCO₃)

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DIC (N,N'-Diisopropylcarbodiimide)

HOBt (Hydroxybenzotriazole)

Hydrazine

DDE-Cl

DDE-OSu

Fmoc-Cl

Fmoc-OSu

Cbz-Cl

Ac Phe 4 Nh2 Oh As a Foundational Building Block in Peptide and Peptidomimetic Research

Strategies for Genetic and Chemical Incorporation into Protein and Peptide Scaffolds

The ability to precisely integrate AC-PHE(4-NH2)-OH into polypeptide chains is crucial for its application. Two primary strategies are employed: site-specific genetic encoding and chemical ligation techniques.

Genetic code expansion, a powerful technique, enables the site-specific incorporation of ncAAs into proteins within living systems frontiersin.orgspringernature.comoup.commdpi.comnih.gov. This method typically involves an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair, engineered to recognize a specific codon (often an amber stop codon, UAG) and charge the tRNA with the desired ncAA. The aaRS is designed to selectively aminoacylate the tRNA with the ncAA, which is then incorporated into the growing polypeptide chain by the ribosome during translation frontiersin.orgmdpi.comnih.gov. For this compound, this approach allows for its precise placement within a protein sequence, thereby introducing its unique chemical functionalities at defined locations. This method has been successfully applied to various organisms, including E. coli and mammalian cells, for producing "alloproteins" oup.commdpi.comnih.gov.

Chemical ligation offers an alternative route for incorporating modified amino acids into peptides, particularly when genetic methods are not feasible or for synthesizing shorter peptides and peptide fragments. Native Chemical Ligation (NCL) is a prominent technique where unprotected peptide segments are chemoselectively joined via a native peptide bond wikipedia.orgethz.chnih.govchimia.ch. This typically involves the reaction between a peptide with a C-terminal thioester and a peptide with an N-terminal cysteine residue. While NCL traditionally relies on cysteine, advancements have led to methods that can incorporate other amino acids at the ligation site, potentially including derivatives like this compound if appropriate reactive handles are introduced during synthesis. The use of modified amino acids in chemical ligation strategies is an active area of research for constructing complex peptide architectures ethz.chchimia.chnih.gov.

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability and bioavailability. This compound is a valuable component in this field.

Aromatic amino acid side chains, like that of phenylalanine, play a significant role in peptide conformation and molecular recognition. The para-amino substitution in this compound can influence the electronic properties and hydrogen-bonding capabilities of the phenyl ring, potentially leading to altered side-chain conformations and interactions with target receptors or other molecules nih.govacs.orgmdpi.comresearchgate.net. By strategically incorporating this compound, researchers can introduce specific conformational biases or constraints into peptidomimetics, thereby fine-tuning their binding affinity and selectivity. Studies on other modified phenylalanines have demonstrated how side-chain modifications can influence peptide folding and stability acs.orgmdpi.comresearchgate.netspringerprofessional.de.

Application in Supramolecular Peptide Assembly and Nanostructure Formation

Peptides can self-assemble into ordered nanostructures through various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces researchgate.netrsc.orgwikipedia.orgmdpi.com. This compound, with its aromatic ring and amino group, can participate in these interactions, influencing the self-assembly process and the resulting nanostructures. The aromatic nature of the phenyl ring can promote π-π stacking, while the amino group can engage in hydrogen bonding or electrostatic interactions, guiding the formation of specific morphologies like nanofibers, nanotubes, or hydrogels researchgate.netrsc.orgwikipedia.orgmdpi.comcymitquimica.com. Research has shown that modified amino acids, including those with aromatic side chains, can be crucial for templating and stabilizing complex peptide assemblies rsc.orgmdpi.comcymitquimica.com. For example, Fmoc-p-amino-Phe-OH (a derivative of 4-aminophenylalanine) has been utilized in research on supramolecular hydrogels cymitquimica.com.

Compound List

this compound (N-acetyl-4-aminophenylalanine)

4-aminophenylalanine (p-aminophenylalanine)

Fmoc-p-amino-Phe-OH (Fmoc-4-amino-phenylalanine)

Conformational Analysis and Advanced Structural Characterization of Ac Phe 4 Nh2 Oh and Its Derivatives in Peptide Systems

Theoretical and Computational Approaches to Conformational Preferences

Understanding the intrinsic conformational propensities of AC-PHE(4-NH2)-OH requires a suite of computational tools that can model molecular behavior from the electronic level to that of entire peptide chains.

Quantum Mechanical (QM) Studies (e.g., DFT, MP2) on Backbone and Side-Chain Conformers

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are fundamental for investigating the electronic structure and detailed energy profiles of molecular systems. For this compound, QM studies can provide precise insights into the relative stabilities of various backbone and side-chain conformers. The electron-donating nature of the amino group on the phenyl ring of 4-aminophenylalanine significantly influences its electronic distribution. This can lead to distinct conformational preferences compared to unsubstituted phenylalanine, particularly in how it interacts with neighboring residues. For instance, the protonation state of the amino group, dictated by the local pH, drastically alters its electronic character from electron-donating (amine) to electron-withdrawing (ammonium ion), thereby modulating conformational equilibria within peptide backbones nih.gov. QM calculations are essential for quantifying these electronic effects and predicting the energy landscapes of different conformers.

Molecular Mechanics (MM) and Force Field Development for Peptide Models

Molecular Mechanics (MM) simulations, employing established force fields, are widely used to model the conformational behavior of larger peptide systems containing residues like this compound. Force fields such as CFF91 or MMFF94, and more broadly the AMBER force field, provide parameters that describe the potential energy of a system based on atomic positions, bond lengths, bond angles, torsions, and non-bonded interactions pnas.orgbakerlab.orgacs.org. For this compound, the development or adaptation of force field parameters is crucial to accurately represent its unique side chain and its influence on peptide backbone dihedral angles (φ and ψ) and side-chain torsions (χ). MM simulations, often coupled with energy minimization, allow for the exploration of low-energy conformations and the generation of Ramachandran-type plots to map conformational space pnas.org.

Simulation of Solvent Effects on Conformational Landscapes

The conformational landscape of peptides is highly sensitive to their surrounding environment, particularly the solvent. Simulations often incorporate continuum solvation models to approximate the effects of water, accounting for electrostatic interactions and the dielectric constant of the medium pnas.org. For this compound, the solvent plays a critical role in modulating the protonation state of the amino group. As observed, the pH-dependent behavior of 4-aminophenylalanine, where its electronic properties shift from electron-donating to electron-withdrawing, directly impacts peptide structure and stability nih.gov. Therefore, accurately simulating these solvent-mediated effects is vital for predicting the ensemble of conformations adopted by peptides containing this residue.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide indispensable experimental validation for computational predictions and offer direct insights into the structural properties of peptides containing this compound.

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure content of peptides, such as the propensity to form helices like PPII. For peptides containing 4-aminophenylalanine, CD spectra can reveal characteristic bands that change with the protonation state of the amino group, reflecting alterations in secondary structure nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed atomic-level information. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, NMR can resolve the populations of different conformers, including the ratio of cis to trans amide bonds, and provide insights into the spatial proximity of atoms, thus aiding in the determination of three-dimensional structures nih.govpnas.org. NMR studies on peptides with this compound have demonstrated significant conformational heterogeneity and high populations of cis amide bonds, particularly in the amine protonation state nih.gov.

Other advanced spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy, can probe vibrational modes associated with peptide backbone structures (e.g., amide I and amide II bands) thermofisher.com. UV-Visible spectroscopy can monitor transitions within the aromatic side chains, providing information about their electronic environment and interactions thermofisher.com. Mass spectrometry (e.g., NanoLC-ESI-MS/MS) is crucial for confirming the incorporation of the modified amino acid and analyzing peptide fragmentation patterns, thereby verifying sequence integrity and identifying post-translational modifications or structural features researchgate.net.

Table 1: Conformational Preferences of 4-Aminophenylalanine in Peptide Systems

| Protonation State | Influence on Amide Bonds | Influence on PPII Helix | Stabilizing Interactions (Example) | Ktrans/cis (Aromatic-Pro interactions) | Reference |

| Amine (Ar-NH2) | Favors cis amide bonds (high population) | Disfavors PPII helix | Aromatic-proline interactions, n→π* interactions | 2.5 and 1.6 | nih.gov |

| Ammonium (B1175870) (Ar-NH3+) | Favors trans amide bonds (reduced population) | Favors PPII helix | Hydrogen bonding, n→π* interactions | N/A (less cis population) | nih.gov |

Compound List

this compound (N-acetyl-4-aminophenylalanine)

4-aminophenylalanine (4-NH2-Phe)

Phenylalanine

Tyrosine

Proline

N-acetyl-4-aminophenylalanine

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Conformational States

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular vibrations, which are sensitive to conformational changes and hydrogen bonding within peptide systems. Studies involving N-Ac-4-APhe and its incorporation into peptides have utilized these methods to confirm structural integrity and infer secondary structure elements.

IR Spectroscopy: FTIR analysis of polypeptides containing 4-aminophenylalanine (4APhe) residues has revealed characteristic absorption bands. These include peaks associated with the carbonyl (C=O) stretch of the amide bond, typically observed in the region of ~1650-1620 cm⁻¹, and amide II bands around ~1540-1520 cm⁻¹, confirming the presence of peptide linkages rsc.org. Aromatic stretches, indicative of the phenyl ring, are also observed in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions rsc.org. The presence of the carboxylic acid group is often noted by an absorption feature around 1724 cm⁻¹ researchgate.net.

Table 1: Characteristic Vibrational Bands of N-Ac-4-APhe in Peptide Systems

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| 1650-1620 | Amide I (C=O stretch) | IR | rsc.org |

| 1540-1520 | Amide II (N-H bend, C-N stretch) | IR | rsc.org |

| 1724 | Carboxylic acid (C=O stretch) | IR | researchgate.net |

| 3000-3100 | Aromatic C-H stretch | IR | rsc.org |

| 1500-1600 | Aromatic ring modes / Amide II | IR | rsc.org |

| 1674 | Amide I (β-sheet indicator) | Raman | nih.govnih.gov |

| 1037, 1610 | Aromatic ring modes | Raman | nih.gov |

| 1204, 1214 | Split aromatic ring modes | Raman | nih.gov |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution

Circular Dichroism (CD) spectroscopy is indispensable for analyzing the secondary structural elements (α-helix, β-sheet, polyproline II helix (PPII), or random coil) of peptides in solution. The incorporation of N-Ac-4-APhe, with its pH-sensitive amino group, allows for the investigation of conformationally switchable peptides.

pH-Dependent Conformational Changes: Peptides containing 4-aminophenylalanine residues exhibit distinct CD spectral features depending on the pH, reflecting the protonation state of the aromatic amino group acs.orgresearchgate.net. At acidic pH (e.g., pH 3), where the amino group is protonated to an ammonium cation (Ar-NH₃⁺), electron-withdrawing properties are imparted, favoring structures like the PPII helix. At neutral or basic pH (e.g., pH 7), the deprotonated amine (Ar-NH₂) acts as an electron-donating group, which can disfavor PPII and promote different conformations, potentially leading to increased cis amide bond populations acs.orgnih.gov.

PPII Helix and Aromatic Interactions: Studies on proline-rich sequences incorporating 4-aminophenylalanine have demonstrated its role as an "electronic switch" for peptide structure acs.orgnih.gov. Electron-poor aromatic residues generally favor PPII, while electron-rich ones disfavor it. The pH-dependent electronic nature of 4-aminophenylalanine allows for tunable control over PPII structure and amide bond isomerization acs.org. CD spectra of such peptides at neutral pH often show broad bands with maxima around 240 nm, characteristic of PPII or related structures acs.org.

Polypeptide Secondary Structure: For homopolymers of 4-aminophenylalanine (P4APhe), CD spectroscopy has indicated pH-dependent conformational transitions. Changes in molar ellipticity at 220 nm with varying pH suggest alterations in chain conformation, potentially related to the formation of β-sheet domains at higher pH values rsc.org.

Table 2: CD Spectral Features and Conformational States of Peptides with 4-Aminophenylalanine

| Peptide/System | pH | Characteristic CD Feature (λmax, nm) | Inferred Secondary Structure / Behavior | Reference |

| Ac-GPPXPPGY-NH₂ (X = 4-NH₂-Phe) | 3 | Broad band ~240 nm | Favors PPII / trans amide bonds | acs.org |

| Ac-GPPXPPGY-NH₂ (X = 4-NH₂-Phe) | 7 | Broad band ~240 nm | Favors cis amide bonds / conformational heterogeneity | acs.org |

| Ac-(PPX)₃PPGY-NH₂ (X = 4-NH₂-Phe) | 3 | Broad band ~240 nm | Favors PPII / trans amide bonds | acs.org |

| Ac-(PPX)₃PPGY-NH₂ (X = 4-NH₂-Phe) | 7 | Broad band ~240 nm | Favors cis amide bonds / conformational heterogeneity | acs.org |

| Poly(4-amino-L-phenylalanine) (P4APhe) in water | >3.5 | Plateau in molar ellipticity | Potential β-sheet formation / conformational change | rsc.org |

| Amylin / hIAPP₂₂–₂₉ mixtures | Varies | Changes in spectra over time | Transition from helical to β-sheet structures | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is crucial for elucidating the three-dimensional structure, dynamics, and conformational heterogeneity of peptides in solution. The unique properties of N-Ac-4-APhe, particularly its pH-dependent behavior, are well-suited for NMR investigations.

Conformational Heterogeneity and Isomerization: NMR studies on peptides containing 4-aminophenylalanine have revealed significant conformational heterogeneity, especially at neutral pH where the amino group is deprotonated acs.orgnih.gov. This heterogeneity often arises from the presence of both trans and cis isomers of the amide bonds preceding proline residues, influenced by the electronic nature of the aromatic substituent acs.orgnih.gov. At acidic pH, where the amino group is protonated, peptides typically adopt a more defined conformation with a higher population of trans amide bonds.

Structural Confirmation: ¹H NMR spectroscopy has been routinely used to confirm the structure and purity of N-Ac-4-APhe derivatives and peptides synthesized with this residue. For instance, ¹H NMR in D₂O has confirmed the successful removal of protecting groups like benzyloxycarbonyl from 4APhe residues in polypeptides rsc.org. Detailed analysis of chemical shifts and coupling constants provides information about the local environment and conformation of the amino acid residue within the peptide chain.

Dynamics and Interactions: NMR techniques, such as heteronuclear single quantum correlation (HSQC) spectroscopy, can be employed to monitor changes in protein or peptide structure upon binding to ligands or other molecules. Shifts in NMR signals can indicate specific interactions or conformational changes, as observed in studies of phenylalanine hydroxylase regulatory domains interacting with amino acid analogues acs.org.

Electron Paramagnetic Resonance (EPR) for Site-Directed Spin Labeling Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when coupled with site-directed spin labeling, is a powerful technique for studying molecular dynamics, distances, and conformational changes in biological macromolecules. While direct EPR studies specifically on N-Ac-4-APhe derivatives in peptides are not extensively detailed in the provided search results, the methodology is well-established for similar systems.

Probing Dynamics: EPR relies on the detection of unpaired electrons, typically introduced via stable nitroxide spin labels. By site-specifically attaching these labels to peptides containing modified amino acids like N-Ac-4-APhe, researchers can gain insights into the local mobility of specific regions, the flexibility of the peptide backbone, and conformational transitions acs.org.

Fluorescence Spectroscopy for Probing Microenvironments and Interactions

Fluorescence spectroscopy offers high sensitivity for investigating the microenvironment, conformational changes, and binding interactions of peptides. The 4-aminophenylalanine residue itself possesses intrinsic fluorescence, and its amino group can be readily functionalized with exogenous fluorophores, making it an excellent tool for fluorescence-based studies.

Intrinsic and Extrinsic Fluorescence: The 4-aminophenylalanine residue can exhibit intrinsic fluorescence, and its spectral properties (excitation and emission wavelengths) can be sensitive to the local environment, such as solvent polarity and peptide conformation researchgate.netnih.gov. This allows for monitoring conformational changes or interactions in real-time. Furthermore, the amino group on the phenyl ring provides a convenient site for conjugating fluorescent dyes (e.g., BODIPY derivatives), creating peptide probes for detailed investigations nih.govrsc.org.

Fluorescence Resonance Energy Transfer (FRET): N-Ac-4-APhe derivatives can be strategically incorporated into peptides to serve as FRET pairs with other fluorescently labeled residues or molecules nih.govrsc.org. FRET is highly dependent on the distance between the donor and acceptor fluorophores, making it a sensitive reporter of conformational changes, protein-protein interactions, or binding events. Studies have shown that FRET signals can change substantially upon peptide binding to target molecules, providing quantitative data on conformational dynamics nih.gov.

Probing Microenvironments: The fluorescence quantum yield and emission maximum of fluorophores attached to or inherent in the N-Ac-4-APhe residue can report on the local microenvironment. For example, changes in hydrophobicity or polarity around the residue can lead to detectable shifts in fluorescence spectra, offering insights into peptide folding or interactions with other molecules nih.gov.

Table 3: Fluorescence Properties and Applications of 4-Aminophenylalanine Derivatives in Peptides

| System / Derivative | Excitation (nm) | Emission (nm) | Application / Observation | Reference |

| 4-aminophenylalanine (Aphe) | Varies | Varies | Intrinsic fluorescence, FRET acceptor, probes microenvironment | nih.govnih.gov |

| BODIPY-labeled 4-aminophenylalanine derivatives | Varies | Varies | Site-specific labeling for FRET, monitoring protein conformational changes | nih.govrsc.org |

| Peptide 1 (with modified Phe) | 257 | 287 | Fluorescence kinetics monitoring | researchgate.net |

| Peptide 6 (with 4-nitrophenylalanine derivative) | 279 | 404 | Fluorescence kinetics monitoring | researchgate.net |

| Phenylalanine hydroxylase (PheH) + 4-aminophenylalanine | ~275 | ~300-303 | Fluorescence change indicating interaction/activation, stabilization of regulatory domain dimer | acs.org |

X-ray Crystallography and Electron Microscopy for Solid-State and Assembly Characterization

X-ray crystallography and electron microscopy (EM) provide atomic-resolution details of peptide structures in the solid state and offer insights into the self-assembly of peptides into higher-order structures.

X-ray Crystallography: While direct crystal structures of peptides featuring N-Ac-4-APhe are not broadly detailed in the search results, related studies on modified amino acids have yielded valuable structural information. For instance, the crystal structure of a dipeptidyl peptidase IV (DPP-4) inhibitor containing a 4-aminophenylalanine derivative bound to the enzyme's active site has been determined, illustrating specific binding interactions nih.govresearchgate.net. In the context of polypeptides, X-ray diffraction (XRD) patterns of poly(4-amino-L-phenylalanine) films have suggested the formation of crystalline β-sheet domains, which are proposed to act as cross-linking junctions and influence the material's properties rsc.org. These crystallographic insights are crucial for understanding the molecular basis of peptide function and self-assembly.

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) has been employed to visualize the morphology of peptide aggregates, confirming the formation of amyloid fibrils in systems incorporating modified phenylalanine residues nih.gov. Scanning Electron Microscopy (SEM) is used to characterize the morphology of polymer particles or hydrogels derived from amino acids, revealing structural features such as microporous networks researchgate.netjaist.ac.jp. These techniques are vital for understanding how peptides assemble into higher-order structures, which is critical for their biological activity and material applications.

Table 4: Structural Characterization Techniques for N-Ac-4-APhe Containing Systems

| Technique | Information Gained | Example Application / Finding | Reference |

| X-ray Crystallography | Atomic resolution 3D structure, hydrogen bonding, crystal packing, enzyme binding | Crystal structure of DPP-4 inhibitor with 4-aminophenylalanine derivative bound to the active site. | nih.govresearchgate.net |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, crystallite size, molecular packing | XRD of P4APhe films suggests formation of β-sheet domains, indicative of ordered chain packing. | rsc.org |

| Transmission EM (TEM) | Morphology of aggregates, fibril formation, nanostructure | Visualization of amyloid fibrils formed by peptides containing modified phenylalanines. | nih.gov |

| Scanning EM (SEM) | Surface morphology, particle size and shape, material microstructure | Characterization of polyimide/polyurea particles and hydrogel structures derived from amino acids, revealing microporous networks. | researchgate.netjaist.ac.jp |

Compound Name Table:

| Abbreviation / Common Name | Full Chemical Name / IUPAC Name (where applicable) |

| This compound | N-Acetyl-4-aminophenylalanine |

| N-Ac-4-APhe | N-Acetyl-4-aminophenylalanine |

| 4-aminophenylalanine | 4-aminophenylalanine |

| Aphe | 4-aminophenylalanine (often used in literature) |

Applications of Ac Phe 4 Nh2 Oh in Specialized Biotechnology and Materials Science Research

Utilization in Enzymatic Reaction Mechanism Studies and Enzyme Modulation

AC-PHE(4-NH2)-OH is employed as a tool in specialized biotechnology research to elucidate complex enzymatic processes. Its modified structure enables researchers to investigate how enzymes interact with substrates and how their activity can be modulated. This compound's role is primarily as a probe to understand the intricacies of enzyme kinetics, binding sites, and catalytic mechanisms.

Investigation of Enzyme-Substrate Interactions

The investigation of enzyme-substrate interactions is crucial for understanding enzyme function and for designing targeted inhibitors or activators. This compound can be utilized as a substrate analog or a modified substrate to explore the binding pockets of enzymes. By observing how this compound binds to an enzyme's active site, researchers can gain insights into the specific amino acid residues and structural features that are critical for substrate recognition and binding.

Studies involving modified amino acids, such as those with substitutions on the aromatic ring, can reveal the importance of hydrophobic or electronic interactions in substrate binding. For instance, the 4-amino group on the phenyl ring of this compound can participate in hydrogen bonding or alter the electronic distribution of the phenyl ring, influencing its interaction with the enzyme's active site. Research on phenylalanine derivatives, such as those used with chymotrypsin, demonstrates how modifications to peptide substrates can alter hydrolysis rates and enzyme-substrate complex formation researchgate.netnih.govluc.edu. While specific data for this compound in detailed binding studies are not universally published, the general principle applies: such modified amino acids serve to map the binding landscape of enzymes.

Study of Enzyme Activation and Inhibition Mechanisms

This compound can function as an enzyme inhibitor or, in some contexts, as a modulator that aids in understanding activation mechanisms. By binding to an enzyme, it can block substrate access or alter the enzyme's conformation, thereby modulating its catalytic activity. Understanding these interactions is key to developing therapeutic agents or tools for biochemical research.

One documented instance of a related compound, Ac-Phe-NH2, is its role as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation with a reported Ki value of 8 mM, achieved by destabilizing the active trimer medchemexpress.com. This specific example highlights how acetylated phenylalanine derivatives can impact enzyme function through inhibition. While this compound itself may not be directly cited in this context, the principle of modified phenylalanine derivatives acting as enzyme modulators is established. Research into enzyme activation often involves understanding how molecules interact with enzymes to enhance their catalytic rates, and conversely, inhibitors are studied to elucidate the precise steps and binding sites involved in catalysis biorxiv.orgtandfonline.commdpi.comlibretexts.org. The 4-amino and hydroxyl groups on this compound provide potential sites for interaction that could lead to either activation or inhibition, depending on the specific enzyme's active site architecture and catalytic mechanism. For example, inhibitors can bind to the active site, allosteric sites, or enzyme-substrate complexes, leading to competitive, non-competitive, or uncompetitive inhibition, respectively libretexts.org.

Future Directions and Advanced Research Frontiers for Ac Phe 4 Nh2 Oh

Expansion of the Bio-orthogonal Chemistry Repertoire

The presence of a primary aromatic amine on the AC-PHE(4-NH2)-OH side chain provides a key functional handle for chemical modification, making it an ideal precursor for introducing a wide array of bio-orthogonal reporters and ligation handles. Bio-orthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. The future in this area lies in derivatizing the 4-amino group to expand the range of bio-orthogonal reactions available for peptides incorporating this residue.

Research efforts are directed towards converting the amino group into other functionalities that can participate in highly specific and efficient ligation reactions. For example, the synthesis of 4-azido-L-phenylalanine from its 4-amino counterpart allows for its use in one of the most common bio-orthogonal reactions: the azide-alkyne cycloaddition, also known as "click chemistry" nih.gov. This enables the precise attachment of imaging agents, drug molecules, or polyethylene glycol (PEG) chains to peptides and proteins nih.gov. Similarly, the amino group can be transformed into an iodo group, enabling site-specific modification through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction nih.gov.

Future work will likely focus on developing one-pot, high-yield methods to convert the 4-amino group into an expanded set of bio-orthogonal handles directly on the resin-bound peptide. This would streamline the synthesis of complex peptide conjugates. The development of novel amino acids derived from 4-aminophenylalanine with unique reactive groups will further broaden the scope of peptide functionalization nih.govrsc.org.

| Bio-orthogonal Reaction | Required Functional Group (Derived from 4-amino group) | Reaction Partner | Key Advantage |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N₃) | Terminal Alkyne | High efficiency and specificity. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) | Strained Cyclooctyne | Copper-free, suitable for live-cell applications researchgate.net. |

| Suzuki-Miyaura Cross-Coupling | Iodo (-I) or Bromo (-Br) | Aryl Boronic Acid | Forms a stable carbon-carbon bond nih.govresearchgate.net. |

| Tetrazine Ligation | (Modification to introduce a strained alkene/alkyne) | Tetrazine | Extremely fast reaction kinetics, useful for in vivo imaging researchgate.netresearchgate.net. |

Rational Design of Peptide and Peptidomimetic Scaffolds with Precise Functionality

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, aiming to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. This compound serves as a valuable component in the rational design of peptides and peptidomimetics with tailored functions.

Its structure can be used to enforce specific secondary structures, such as β-turns, or to orient side chains in a precise manner to optimize interactions with biological targets. For example, derivatives of 4-aminophenylalanine have been instrumental in the design of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes nih.gov. In these inhibitors, the aminophenylalanine core correctly positions other chemical moieties within the enzyme's active site nih.gov.

Future research will focus on using this compound as a scaffold to create more complex peptidomimetics. The para-amino group can serve as an attachment point for various functional groups, allowing for the creation of peptides with enhanced properties, such as improved cell penetration or receptor subtype selectivity. By strategically placing this amino acid within a peptide sequence, researchers can fine-tune its pharmacological profile, leading to the development of novel therapeutics for a range of diseases.

Integration into Complex Biological Systems for Fundamental Studies

Beyond therapeutics, this compound and its derivatives are poised to become critical tools for studying complex biological processes in situ and in vivo. By incorporating this amino acid into bioactive peptides, researchers can create probes to investigate protein-protein interactions, enzyme mechanisms, and signal transduction pathways.

Peptides containing functionalized phenylalanine analogs have been successfully used in in vivo efficacy studies. For instance, aminopyrazole-phenylalanine based compounds have been developed as GPR142 agonists and have shown glucose-lowering effects in mouse models, demonstrating their utility in studying metabolic diseases nih.gov. Furthermore, peptides containing aromatic residues are used to probe interactions with biological membranes. By labeling the peptide, for instance through the 4-amino group, one can study how these peptides partition into lipid bilayers nih.gov.

The future will see an increased use of peptides containing this compound as molecular probes. The ability to attach fluorescent dyes, affinity tags, or cross-linking agents to the 4-amino position will enable sophisticated experiments in cell biology and chemical biology. These probes can be used to visualize the localization of peptides within cells, identify their binding partners, and elucidate their mechanism of action in a native biological context.

Advances in Computational Prediction and Experimental Validation of Conformational Properties

A complete understanding of a peptide's biological function is inextricably linked to its three-dimensional structure. A key area of future research for this compound involves the synergy between computational modeling and experimental validation to define the conformational landscape of peptides containing this residue.

These computational predictions, however, must be validated by experimental techniques. High-resolution structural information can be obtained through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy chemrxiv.orgiisc.ac.in. X-ray crystallography of peptides containing modified phenylalanine residues can reveal atomic-level details of their conformation and intermolecular interactions in the solid state nih.govnih.gov. NMR spectroscopy, on the other hand, provides information about the peptide's structure and dynamics in solution, which is often more representative of the biological environment nih.govhepvs.chuzh.ch. Data from 1D and 2D NMR experiments can be used to determine inter-proton distances and torsion angles, which serve as constraints for calculating a solution structure chemrxiv.orghmdb.ca.

The integration of these approaches—using computational methods to generate hypotheses and experimental methods to test them—will be crucial for advancing our understanding of how this compound impacts peptide structure and function.

| Method | Type | Information Provided | Key Strength |

| Molecular Dynamics (MD) | Computational | Dynamic motion and conformational ensembles over time. | Provides insights into flexibility and conformational changes. |

| Quantum Mechanics (QM) | Computational | Electronic structure and energies of specific conformations. | High accuracy for small systems or specific interactions. |

| X-ray Crystallography | Experimental | High-resolution 3D structure in the solid state. | Provides precise atomic coordinates bibliotekanauki.plresearchgate.net. |

| NMR Spectroscopy | Experimental | 3D structure, dynamics, and intermolecular interactions in solution. | Reflects the conformational state in a more biologically relevant medium chemrxiv.org. |

Q & A

Q. How can researchers ethically handle conflicting intellectual property claims related to this compound derivatives?

- Methodological Answer : Conduct a prior art search using databases like PubMed and CAS SciFinder. Document all synthesis steps and analytical data meticulously to establish novelty. Consult institutional technology transfer offices before publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.